molecular formula C10H8F3N5 B5762902 N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B5762902
M. Wt: 255.20 g/mol
InChI Key: AEQDCEOQPMWHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the triazine ring. The molecular formula of this compound is C10H8F3N5, and it has a molecular weight of 255.20 g/mol . The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with aniline and trifluoromethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include cyanuric chloride, aniline, trifluoromethylamine, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity.

Properties

IUPAC Name

2-N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDCEOQPMWHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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